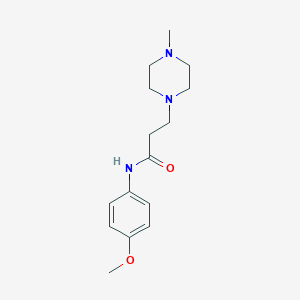![molecular formula C20H19N3O2 B248861 4-(4-ethoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248861.png)
4-(4-ethoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-ethoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound belongs to the class of pyrazolo[3,4-b]pyridines and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is not fully understood. However, it has been suggested that the compound acts by inhibiting various enzymes and pathways involved in the progression of diseases such as cancer and Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the aggregation of amyloid-beta in Alzheimer's disease, and reduce the levels of oxidative stress in Parkinson's disease. It has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-ethoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one in lab experiments include its potential therapeutic applications, its ability to inhibit various enzymes and pathways, and its anti-inflammatory and analgesic effects. However, the limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 4-(4-ethoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one. These include further studies to determine its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its safety and efficacy in clinical trials. Additionally, the compound could be studied for its potential use in the treatment of other diseases such as inflammatory bowel disease and multiple sclerosis.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in the treatment of various diseases. The compound has been synthesized using various methods and has been extensively studied for its potential therapeutic applications. Further studies are needed to determine its mechanism of action, safety, and efficacy in clinical trials. The compound has the potential to be used in the treatment of various diseases and could be a valuable addition to the field of medicine.
Synthesis Methods
4-(4-ethoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been synthesized using various methods. One of the methods involves the reaction of 4-ethoxybenzaldehyde and phenylhydrazine in the presence of acetic acid, followed by the reaction with ethyl acetoacetate and ammonium acetate. The resulting product is then subjected to cyclization using concentrated hydrochloric acid to obtain the final product.
Scientific Research Applications
4-(4-ethoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.
properties
Molecular Formula |
C20H19N3O2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C20H19N3O2/c1-2-25-15-10-8-13(9-11-15)16-12-17(24)21-20-18(16)19(22-23-20)14-6-4-3-5-7-14/h3-11,16H,2,12H2,1H3,(H2,21,22,23,24) |
InChI Key |
KITPADQNWNVHPH-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=CC=C4 |
SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B248780.png)






![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol](/img/structure/B248794.png)
methanone](/img/structure/B248796.png)




